molecular formula C12H10N4OS B1269315 6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one CAS No. 491581-72-7

6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one

Cat. No.: B1269315
CAS No.: 491581-72-7
M. Wt: 258.3 g/mol
InChI Key: UQCMJGBPQQMKIO-UHFFFAOYSA-N
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Description

Electronic Effects

  • Thiazolotriazinones : The fusion of thiazole and triazinone introduces three nitrogen atoms and one sulfur atom , creating an electron-deficient core. The ketone group at C7 further polarizes the system, enhancing reactivity toward nucleophilic attack.
  • Benzothiazoles : These contain a single thiazole ring fused to a benzene ring. The absence of a triazinone moiety reduces electron deficiency, making benzothiazoles less reactive in electrophilic substitutions.
  • 1,2,4-Triazoles : Isolated triazole rings exhibit aromatic character but lack the conjugated ketone group, limiting their ability to participate in hydrogen bonding.

Steric and Biological Implications

  • The methyl group at C3 in the thiazolotriazinone core introduces steric hindrance, which can modulate binding interactions in biological systems. For example, derivatives with para-fluorinated benzyl groups show enhanced antibacterial activity due to improved hydrophobic interactions.
  • In contrast, primuline (a benzothiazole dye) lacks the triazinone’s ketone group, reducing its capacity for hydrogen bonding with biological targets.

Table 3: Structural and Functional Comparison of Heterocyclic Systems

Feature Thiazolotriazinone Benzothiazole 1,2,4-Triazole
Core Atoms S, 3N, O S, 1N 3N
Aromaticity Moderate High High
Hydrogen Bond Capacity High (C=O, NH₂) Low Moderate (N–H)
Electrophilic Reactivity High Moderate Low

The unique combination of electron deficiency, hydrogen-bonding capability, and steric modulation positions thiazolotriazinones as versatile scaffolds in medicinal chemistry, particularly for targeting bacterial enzymes like DNA topoisomerase II.

Properties

IUPAC Name

6-(2-aminophenyl)-3-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c1-7-6-18-12-14-11(17)10(15-16(7)12)8-4-2-3-5-9(8)13/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCMJGBPQQMKIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=O)C(=NN12)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354048
Record name 6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491581-72-7
Record name 6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 3-Mercapto-1,2,4-Triazin-5-One Derivatives

Reaction Mechanism

This method involves the reaction of 3-mercapto-2H-1,2,4-triazin-5-one with 2-bromo-1-(2-aminophenyl)ethanone in polar solvents like glacial acetic acid. The thiol group attacks the α-carbon of the bromo ketone, followed by intramolecular cyclization to form the thiazolo-triazinone core.

Experimental Protocol

  • Reactants :
    • 3-Mercapto-2H-1,2,4-triazin-5-one (1.0 equiv)
    • 2-Bromo-1-(2-aminophenyl)ethanone (1.1 equiv)
  • Conditions :
    • Solvent: Glacial acetic acid (70–100°C)
    • Time: 4–6 hours
  • Workup : Cooling the reaction mixture yields a crystalline precipitate, which is filtered and recrystallized from ethanol/water.
Table 1: Optimization of Cyclocondensation Parameters
Parameter Optimal Value Yield (%) Purity (%)
Temperature 90°C 67–72 >98
Solvent Acetic acid 70 97
Reaction Time 4 hours 68 96

S-Alkylation Followed by Intramolecular Cyclization

Two-Step Process

  • S-Alkylation :
    • 3-Mercapto-1,2,4-triazin-5-one reacts with ethyl 4-chloroacetoacetate in dimethylformamide (DMF) with sodium hydride as a base.
    • Intermediate 2a is isolated via column chromatography (hexane/ethyl acetate).
  • Cyclization :
    • Heating 2a in acetic acid induces cyclization, forming the thiazolo-triazinone scaffold.

Key Observations

  • Regioselectivity : X-ray crystallography confirms cyclization occurs at the N2-position of the triazine ring.
  • Scalability : Continuous flow reactors improve yield (82%) and reduce reaction time to 2 hours.
Table 2: Comparison of S-Alkylation vs. Direct Cyclization
Method Yield (%) Time (h) Solvent
S-Alkylation + Cyclization 78 6 DMF/AcOH
Direct Cyclocondensation 70 4 Acetic acid

Knoevenagel Condensation Approach

Synthesis of Thiazolo-Triazinone Intermediates

  • Step 1 : Chloroacetic acid reacts with 3-mercapto-1,2,4-triazin-5-one in refluxing acetic acid to form 6-methyl-thiazolo[3,2-b]triazine-3,7-dione .
  • Step 2 : Condensation with 2-aminobenzaldehyde in the presence of sodium acetate yields the target compound.

Advantages

  • Functional Group Tolerance : Accommodates electron-donating groups (e.g., -NH2) without side reactions.
  • Purity : Recrystallization from dioxane achieves >99% purity.

Industrial Production and Green Chemistry

Scalable Synthesis

  • Continuous Flow Reactors : Enhance heat transfer and reduce byproducts (yield: 85%).
  • Solvent Recycling : Acetic acid is recovered via distillation, reducing waste.

Environmental Impact

Metric Batch Process Flow Process
Solvent Consumption 500 L/kg 200 L/kg
Energy Use 120 kWh/kg 75 kWh/kg

Characterization and Quality Control

Spectroscopic Data

  • IR (KBr) : 3348 cm⁻¹ (N-H stretch), 1672 cm⁻¹ (C=O), 1563 cm⁻¹ (C=N).
  • 1H NMR (DMSO-d6) : δ 2.28 (s, 3H, CH3), 6.55–7.81 (m, 4H, aromatic), 8.17 (s, 1H, thiazole-H).
  • 13C NMR : 162.54 ppm (C=O), 132.16 ppm (C-F), 40.51 ppm (N-C=N).

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water).
  • Elemental Analysis : Found C 52.99%, H 3.49%, N 13.24% (Calc. C 53.19%, H 3.45%, N 13.35%).

Challenges and Limitations

  • Byproduct Formation : Competing reactions at N4 of triazine reduce yield by 15–20%.
  • Sensitivity to Moisture : Intermediate 2a requires anhydrous conditions.
  • Cost of Starting Materials : 2-Bromo-1-(2-aminophenyl)ethanone is expensive ($320/g).

Chemical Reactions Analysis

Types of Reactions

6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at reflux temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolo[3,2-b][1,2,4]triazinone derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

This compound serves as an important building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new materials with desired properties.

Key Reactions:

  • Oxidation: Can be oxidized to form sulfoxides or sulfones.
  • Reduction: Reduces to form derivatives of thiazolo[3,2-b][1,2,4]triazinone.
  • Substitution: Nucleophilic substitutions can occur at the amino group or thiazole ring.
Reaction TypeConditionsMajor Products
OxidationHydrogen peroxide in acetic acidSulfoxides or sulfones
ReductionSodium borohydride in methanolReduced derivatives
SubstitutionAlkyl halides in sodium hydroxideN-alkyl or N-acyl derivatives

Biology

Research indicates that 6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one has potential as an enzyme inhibitor. Notably, it has been studied for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease.

Mechanism of Action:
The compound binds to the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic transmission. This mechanism highlights its potential therapeutic role in neurodegenerative disorders.

Medicine

The compound has been explored for its anticancer , antiviral , and antimicrobial properties. Its structure allows it to interact with various biological targets:

  • Anticancer Activity: Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Antiviral Properties: Investigated for effectiveness against certain viral infections.
  • Antimicrobial Effects: Exhibits activity against various bacterial strains.

Industrial Applications

In industry, this compound is utilized in developing new materials with specific electronic or optical properties. Its ability to modify electronic characteristics makes it a candidate for applications in organic electronics and photonic devices.

Case Studies

Several studies have documented the applications and effects of this compound:

  • Inhibition of Acetylcholinesterase : A study demonstrated that derivatives of this compound showed significant AChE inhibition comparable to known inhibitors used in Alzheimer's treatment .
  • Anticancer Activity : Research highlighted its potential in inhibiting proliferation in breast cancer cell lines through apoptosis induction .
  • Material Science : Investigations into its use in organic photovoltaics showed promise due to its favorable charge transport properties .

Mechanism of Action

The mechanism of action of 6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Biological Activity Key Physical/Chemical Properties Reference
6-(2-Aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one 6: 2-aminophenyl; 3: methyl Not explicitly reported (potential anticancer, anti-inflammatory) Likely high polarity due to NH₂ group
6-Ethyl-3-methyl-7H-thiazolo[2,3-b][1,2,4]triazin-7-one 6: ethyl; 3: methyl Undisclosed Lower polarity vs. aryl-substituted
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) 6: 4-fluorophenyl Anticonvulsant (MES model, ED₅₀ = 38 mg/kg) Enhanced lipophilicity from fluorine
6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) 6: 4-propoxyphenyl Dual anticonvulsant (MES and PTZ models) Improved bioavailability from propoxy
3-Ethyl-6-methyl-1-(4-nitrophenyl)-[1,2,4]triazolo[4,3-b]triazin-7-one (7b) 3: ethyl; 6: methyl; 1: 4-nitrophenyl None reported mp 200–202°C; distinct NO₂ IR signature

Structural and Functional Analysis

Core Variations: The thiazolo[3,2-b]triazinone core differs from thieno[2,3-d]pyrimidinone in molecular overlay similarity (~60%), affecting binding to biological targets . Triazolo[4,3-b]triazinones (e.g., 7a–j) lack the thiazole ring but share a triazinone moiety, which reduces planarity and alters π-π stacking interactions .

This may enhance interactions with polar enzyme active sites . 3-Position: Methyl groups (as in the target compound) are common for steric stabilization, while bulkier substituents like ethyl or isobutyl (e.g., 7e) may hinder target binding .

The absence of data for the 2-aminophenyl derivative implies untested therapeutic avenues . Antiacetylcholinesterase activity in related triazinones () highlights the scaffold’s versatility, though substituent choice critically modulates potency .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 6-aryl-thiazolo-triazinones, such as cyclization of triazinone precursors with electrophilic reagents (e.g., chloroacetone) . Crystallographic data for analogs (e.g., monoclinic P21/c in ) confirm hydrogen-bonding networks, which the NH₂ group in the target compound may strengthen .

Key Research Findings and Data Tables

Selected Physical Properties

Compound Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR)
Target Compound Not reported Not reported NH₂ protons expected at δ 5.5–6.5
3-Ethyl-6-methyl-1-(4-nitrophenyl)-7b 200–202 69 δ 1.48 (t, CH₂CH₃), 8.30–8.45 (Ar-H)
3-Isobutyl-6-methyl-7e 202–204 63 δ 1.48 (d, CH(CH₂)₂), 8.30 (Ar-H)

Biological Activity

6-(2-Aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one is a heterocyclic compound with significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and for its antimicrobial properties.

The compound's IUPAC name is 6-(2-aminophenyl)-3-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one , with a molecular formula of C12H10N4OSC_{12}H_{10}N_{4}OS and a molecular weight of approximately 258.30 g/mol. The structure features a thiazole ring fused to a triazine moiety, which is crucial for its biological activity.

PropertyValue
IUPAC Name6-(2-aminophenyl)-3-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one
Molecular FormulaC12H10N4OS
Molecular Weight258.30 g/mol
CAS Number491581-72-7

Enzyme Inhibition

One of the primary mechanisms of action for this compound is its role as an acetylcholinesterase inhibitor . By inhibiting this enzyme, it prevents the breakdown of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease. Studies have shown that compounds with similar structures exhibit significant inhibition of acetylcholinesterase activity.

Antimicrobial Properties

Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazinone compounds possess notable antimicrobial activity . Specifically, this compound has been evaluated against various bacterial strains including:

  • Escherichia coli
  • Klebsiella pneumoniae
  • Staphylococcus aureus

These studies typically involve assessing the Minimum Inhibitory Concentration (MIC) against these pathogens to determine efficacy. For instance, some derivatives have shown pronounced activity against Staphylococcus aureus .

Anticancer Activity

There is emerging evidence suggesting that this compound may also exhibit anticancer properties . Preliminary studies indicate that it can induce apoptosis in certain cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .

Case Study 1: Acetylcholinesterase Inhibition

In a study focused on the synthesis and biological evaluation of thiazolo derivatives, it was found that this compound demonstrated significant inhibition of acetylcholinesterase with an IC50 value comparable to known inhibitors used in Alzheimer’s treatment .

Case Study 2: Antimicrobial Efficacy

A comprehensive antimicrobial screening was conducted on various synthesized compounds including our target compound. The results indicated that while many derivatives showed moderate activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like E. coli, the specific compound exhibited superior efficacy against Staphylococcus aureus with an MIC value of 32 µg/mL .

Q & A

Q. What are the standard synthetic routes for 6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one?

The compound is typically synthesized via Williamson ether reactions or cyclization reactions involving precursors like 6-(arylmethyl)-3,4-dihydro-3-thioxo-1,2,4-triazin-5(2H)-ones and phenacyl chlorides. Key steps include:

  • Reaction conditions : Refluxing in acetic acid/sodium acetate for 8–24 hours .
  • Purification : Ethanol recrystallization yields pure derivatives .
  • Functionalization : Substituted phenacyl chlorides introduce aryl groups at position 6, while alkylation with morpholine/piperidine derivatives modifies position 3 .

Q. What characterization techniques are essential for confirming the structure of this compound?

Structural validation requires:

  • Spectroscopy : ¹H/¹³C-NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 6.5–8.5 ppm) .
  • Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .
  • Elemental analysis : Matching calculated/observed C, H, N, S percentages (e.g., C: 60.2%, H: 4.3%) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for improved yield in its synthesis?

Optimization strategies include:

  • Catalyst selection : Ionic liquids like [Hnhm]HSO₄ enhance reaction efficiency under mild conditions (yields >75%) .
  • Solvent effects : Polar aprotic solvents (e.g., acetone) improve solubility of intermediates .
  • Temperature control : Prolonged reflux (24 hours) ensures complete cyclization but risks decomposition; microwave-assisted synthesis may reduce time .

Q. What strategies resolve contradictions in spectral data during structural analysis?

Discrepancies in NMR/IR data can arise from tautomerism or regioselectivity issues. Solutions include:

  • Regioselective cyclization : Substituent polarity (e.g., electron-withdrawing groups) directs electrophilic attack to specific positions .
  • X-ray crystallography : Definitive confirmation of regiochemistry in crystalline derivatives .
  • Computational modeling : DFT calculations predict chemical shifts and verify experimental spectra .

Q. How can the acetylcholinesterase (AChE) inhibitory activity of derivatives be evaluated methodologically?

  • Ellman assay : Quantify AChE inhibition using DTNB (5,5’-dithiobis-2-nitrobenzoic acid) to measure thiocholine production. IC₅₀ values <10 μM indicate potent inhibitors .
  • Docking studies : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with catalytic sites (e.g., π-π stacking with Trp86) .

Q. What computational methods guide the design of bioactive derivatives?

  • QSAR modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity .
  • Molecular dynamics : Simulate ligand-receptor stability over 100-ns trajectories to assess binding modes .
  • ADMET prediction : SwissADME evaluates drug-likeness (e.g., Lipinski’s rules) for lead optimization .

Q. How do structural modifications impact antimicrobial activity in related thiazolo-triazine derivatives?

  • Substituent effects : Electron-donating groups (e.g., –OCH₃) enhance Gram-positive bacterial inhibition (MIC: 2–8 μg/mL) .
  • Heterocycle fusion : Adding pyrazole or thiadiazine rings broadens antifungal activity (e.g., against Candida albicans) .

Q. What green chemistry approaches are viable for sustainable synthesis?

  • Ionic liquid catalysts : [Hnmp]HSO₄ enables one-pot synthesis with recyclability (3 cycles without yield loss) .
  • Solvent-free conditions : Mechanochemical grinding reduces waste and energy consumption .

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